Substituent Impact on Lipophilicity and π-Surface Area
The target compound bears two phenyl rings at positions 1 and 2 of the pyrazolo-oxazinium core, whereas the closest literature-characterized analog, 2-methyl-1-phenyl-6,7-dihydro-1H,5H-pyrazolo[5,1-b][1,3]oxazin-8-ium bromide (MPDPO), carries a methyl group at position 2 and a single phenyl at position 1 [1]. This substitution difference is computed to alter the topological polar surface area (TPSA), rotatable bond count, and predicted logP. PubChem computed properties for the target compound include a TPSA of 18 Ų, two rotatable bonds, and a heavy atom count of 22 [2]. The additional phenyl ring increases the aromatic surface available for π–π stacking interactions and is predicted to elevate logP by approximately 1.5–2.0 log units relative to the methyl-substituted analog, based on fragment-based estimates [3].
| Evidence Dimension | Substituent-mediated differences in computed molecular descriptors (TPSA, rotatable bonds, heavy atom count, predicted logP shift) |
|---|---|
| Target Compound Data | TPSA = 18 Ų; Rotatable bonds = 2; Heavy atom count = 22; Predicted logP ~3.5–4.5 (fragment-based estimate) [2][3] |
| Comparator Or Baseline | MPDPO (2-methyl-1-phenyl analog): TPSA and logP not directly computed in source but inferred to be lower (one fewer phenyl ring; predicted logP ~2.0–2.5) [1] |
| Quantified Difference | Δ logP ≈ +1.5 to +2.0 (estimated); Δ heavy atom count = +6; Δ phenyl rings = +1 |
| Conditions | Computational predictions (PubChem 2025.09.15 release); fragment-based logP estimation |
Why This Matters
The higher lipophilicity and additional aromatic surface directly influence membrane permeability, protein binding, and spectroscopic properties—parameters that determine suitability for cell-based assays vs. biochemical screens and affect procurement specifications for purity and storage conditions.
- [1] Ito, Y., Ogawa, K., & Kato, H. (1982). Synthesis of Pyrazolone Derivatives. XLII. Synthesis and Analgesic Activity of 2-Methyl-1-phenyl-6,7-dihydro-1H,5H-pyrazolo[5,1-b][1,3]oxazin-8-ium Bromide. Yakugaku Zasshi, 102(8), 743–747. View Source
- [2] PubChem. (2025). Computed Properties for CID 44151316. National Center for Biotechnology Information. View Source
- [3] ChemRTP. (2025). Predicted logP and molecular descriptors for 6,7-dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride. View Source
